3,3-Dimethyl-4-phenylbutanoic acid
Description
3,3-Dimethyl-4-phenylbutanoic acid (C₁₂H₁₆O₂) is a branched-chain carboxylic acid featuring a phenyl group at the fourth carbon and two methyl groups at the third carbon.
Properties
IUPAC Name |
3,3-dimethyl-4-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,9-11(13)14)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOFKHUWYJOONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311735 | |
| Record name | 3,3-dimethyl-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13540-66-4 | |
| Record name | NSC245095 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-dimethyl-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethyl-4-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-phenylbutanoic acid typically involves the alkylation of phenylacetic acid with isobutylene in the presence of a strong acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with phenylacetic acid to form the desired product. The reaction conditions generally include elevated temperatures and the use of a solvent such as dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3,3-Dimethyl-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,3-dimethyl-4-phenylbutanoic acid with analogous compounds based on substituent patterns, physical properties, and functional group effects.
Substituent Effects on Physical Properties
Key Observations :
- The 3,3-dimethyl group in the target compound introduces significant steric hindrance, likely reducing reactivity at the β-carbon compared to non-branched analogs .
- Fluorine substitution (e.g., in 3-(4-fluoro-3-methylphenyl)-3-methylbutanoic acid) may enhance bioavailability and resistance to enzymatic degradation compared to non-halogenated analogs .
Functional Group Modifications
Key Observations :
- The absence of polar groups (e.g., hydroxyl or amino) in this compound limits its water solubility but enhances compatibility with lipid-based systems .
- Benzimidazole derivatives (e.g., compounds 3a–3c from ) demonstrate how aromatic heterocycles can augment biological activity, a feature absent in the target compound.
Biological Activity
3,3-Dimethyl-4-phenylbutanoic acid (often abbreviated as DMPBA) is an organic compound with significant potential in various biological applications. Its unique structure, featuring a phenyl group and two methyl groups on a butanoic acid backbone, allows it to interact with biological systems in distinctive ways. This article explores the biological activity of DMPBA through a detailed examination of its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₆O₂
- IUPAC Name : this compound
- Structural Features :
- A butanoic acid core
- Two methyl groups at the third carbon
- A phenyl group at the fourth carbon
The biological activity of DMPBA is primarily attributed to its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the phenyl group may participate in π-π interactions, modulating the compound's activity further. The compound has been studied for its potential effects on enzyme modulation and receptor binding, leading to alterations in cellular processes.
1. Antioxidant Properties
DMPBA has been shown to exhibit antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial for protecting against cellular damage that can lead to various diseases.
2. Anti-inflammatory Effects
Research indicates that DMPBA may possess anti-inflammatory properties. It has been investigated for its ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
3. Neuroprotective Effects
Studies suggest that DMPBA may have neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to stabilize proteins and reduce endoplasmic reticulum stress could contribute to its protective role in neuronal cells.
Case Study 1: Hepatitis C Virus (HCV) Replication
A study explored the effects of 4-phenylbutyric acid (4-PBA), a structural analog of DMPBA, on HCV replication. The results indicated that 4-PBA could suppress HCV replication by inducing hepcidin expression and modulating immune responses. While this study focused on 4-PBA, it provides insights into the potential antiviral properties of compounds structurally related to DMPBA .
Case Study 2: Protein Misfolding Disorders
DMPBA's structural similarity to other compounds known for their chaperone-like effects suggests potential applications in treating protein misfolding disorders. Research on related compounds has demonstrated their ability to stabilize misfolded proteins and enhance their trafficking to correct cellular locations . Such findings imply that DMPBA might offer similar therapeutic avenues.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 4-Phenylbutyric Acid (4-PBA) | High | Antiviral, anti-inflammatory |
| 3,3-Dimethylbutyric Acid | Moderate | Limited studies on biological activity |
| Phenylbutyric Acid | Moderate | Known for anti-inflammatory properties |
Future Directions in Research
The biological activity of DMPBA warrants further investigation across various domains:
- Pharmaceutical Development : Exploring DMPBA as a precursor for drug development targeting inflammation and neuroprotection.
- Mechanistic Studies : Detailed studies on its interaction with specific enzymes or receptors could reveal novel therapeutic targets.
- Clinical Trials : Conducting clinical trials to evaluate the efficacy and safety of DMPBA in human subjects suffering from diseases related to oxidative stress and inflammation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
